(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine
Overview
Description
(1R,2R)-2-Fluoro-N-(2-methoxyethyl)cyclopentan-1-amine, commonly referred to as FMEC, is a cyclic amine compound with a fluorinated substituent at the 2-position. It is a versatile compound with applications in a variety of scientific fields, including organic synthesis, chemical biology, and biochemistry. FMEC is a valuable tool for studying the structure and function of proteins and other biomolecules, as well as for synthesizing new drugs and drug candidates.
Scientific Research Applications
Synthesis of Antiviral Agents
One study describes the synthesis of carbocyclic guanosine analogues with an electronegative fluoro or hydroxy substituent, utilizing a compound related to "(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine." These compounds were evaluated as potential antiviral agents, highlighting the utility of fluoro-substituted cyclopentanols in the development of new therapeutic agents (Wachtmeister et al., 1999).
Chiral Derivatizing Agent for Fluorine NMR
Another study involved the synthesis of 2-fluoro-2-phenyl-1-aminoethane from styrene. The enantiomers of this compound were separated, and their absolute configurations determined. This amine serves as a chiral derivatizing agent, where amides prepared with different chiral acids can be distinguished by fluorine NMR, illustrating the compound's utility in stereochemical analysis (Hamman, 1989).
HIV Inhibitors
The synthesis of enantiomerically pure carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl derivatives of adenosine and guanosine is described in another research. These compounds were synthesized using a series of reactions starting from a precursor similar to "(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine," and were evaluated for their activity against the human immunodeficiency virus (HIV), showcasing the role of such compounds in the search for effective HIV treatments (Rosenquist et al., 1994).
Directed Ortho-Metalation
Research on the preparation of 2-fluoro-3-aminophenylboronates through directed ortho-metalation used protection strategies for the aromatic amine in fluoroanilines to facilitate the metalation ortho to the fluorine. This study exemplifies the compound's relevance in synthetic organic chemistry, enabling the preparation of novel boronates with potential applications in medicinal chemistry and material science (Zhichkin et al., 2011).
properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO/c1-11-6-5-10-8-4-2-3-7(8)9/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOQVAZPHXSVHY-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN[C@@H]1CCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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